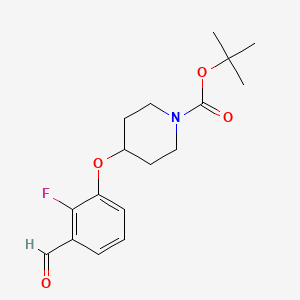
2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with an isoindoline core, which is further substituted with a fluorine atom. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, materials science, and other domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted phthalimide, with a fluorinated pyrrolidinone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited to develop new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and interactions.
Industrial Applications: It may find use in various industrial processes, including catalysis, chemical synthesis, and manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione include:
2-(2,5-Dioxopyrrolidin-3-yl)isoindoline-1,3-dione: Lacks the fluorine substitution, which may affect its chemical properties and reactivity.
5-Fluoroisoindoline-1,3-dione: Contains the isoindoline core with a fluorine atom but lacks the pyrrolidinone ring.
2-(2,5-Dioxopyrrolidin-3-yl)-isoindoline-1,3-dione derivatives: Various derivatives with different substituents on the isoindoline or pyrrolidinone rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the fluorine atom and the pyrrolidinone ring enhances its reactivity and interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H7FN2O4 |
|---|---|
Peso molecular |
262.19 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C12H7FN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17) |
Clave InChI |
ABSXUVALUCFYFL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)

![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)


![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
